3-[Ethyl(phenyl)sulfamoyl]benzoic acid
Description
Established Synthetic Pathways for 3-[Ethyl(phenyl)sulfamoyl]benzoic acid
The construction of the this compound scaffold can be achieved through several reliable synthetic routes. These pathways often involve the initial sulfonylation of a benzoic acid derivative or the reaction of a pre-functionalized intermediate with a suitable amine.
The direct sulfonylation of benzoic acid presents a straightforward approach to introduce the sulfonyl group onto the aromatic ring. The carboxylic acid moiety is a meta-directing group in electrophilic aromatic substitution reactions. Consequently, the chlorosulfonylation of benzoic acid with chlorosulfonic acid is expected to yield the 3-(chlorosulfonyl)benzoic acid isomer as the major product. This regioselectivity is a key aspect of the synthesis, ensuring the correct positioning of the sulfonyl group for subsequent transformations.
A widely employed and efficient method for the synthesis of this compound involves a two-step process. This approach begins with the preparation or procurement of 3-(chlorosulfonyl)benzoic acid, a stable and commercially available intermediate. sigmaaldrich.comwin-winchemical.comsigmaaldrich.com The subsequent and crucial step is the amination of this sulfonyl chloride.
The reaction of 3-(chlorosulfonyl)benzoic acid with N-ethylaniline in the presence of a suitable base, such as pyridine or triethylamine, affords the desired this compound. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the sulfonamide. This method is highly versatile and can be adapted for the synthesis of a wide array of N-substituted sulfamoylbenzoic acid derivatives by varying the amine component.
A general scheme for this approach is as follows:
Figure 1: General reaction scheme for the synthesis of this compound from 3-(chlorosulfonyl)benzoic acid and N-ethylaniline.The regioselectivity of the synthesis is primarily controlled by the directing effect of the carboxyl group on the benzoic acid ring during the initial sulfonylation step. As a meta-director, the carboxyl group directs the incoming chlorosulfonyl group to the 3-position of the benzene ring. This inherent regioselectivity is fundamental to obtaining the correct isomer of the sulfamoylbenzoic acid.
Further functionalization of the this compound molecule can be achieved through various reactions targeting either the benzoic acid ring or the phenyl ring of the sulfamoyl moiety. These modifications are typically performed on the pre-formed scaffold and allow for the generation of a diverse library of analogs with varied electronic and steric properties.
Synthesis and Derivatization of Analogs of this compound
The synthesis of analogs of this compound is a key area of research, enabling the exploration of structure-activity relationships for various applications. Modifications can be systematically introduced at two primary locations: the sulfamoyl moiety and the benzoic acid ring.
The nitrogen atom of the sulfonamide group provides a convenient handle for introducing a wide range of substituents. By employing different primary or secondary amines in the reaction with 3-(chlorosulfonyl)benzoic acid, a diverse library of N-substituted sulfamoylbenzoic acids can be generated.
Research has demonstrated the synthesis of various analogs by reacting sulfonyl chlorides with a range of amines, including cyclopropylamine, morpholine, and p-bromoaniline. nih.gov This highlights the versatility of the amination reaction in creating structural diversity at the sulfamoyl moiety. The choice of the amine component can significantly influence the physicochemical properties of the resulting molecule.
The following table summarizes examples of different amines that can be used to modify the sulfamoyl moiety, leading to various N-substituted sulfamoylbenzoic acid analogs.
| Amine Used in Synthesis | Resulting N-Substituent on Sulfamoyl Moiety | Reference |
| Cyclopropylamine | Cyclopropyl | nih.gov |
| Morpholine | Morpholinyl | nih.gov |
| p-Bromoaniline | (4-Bromophenyl) | nih.gov |
| Benzylamine | Benzyl | nih.gov |
| Pyrrolidine | Pyrrolidinyl | nih.gov |
The data in this table is based on synthetic strategies for sulfamoyl-benzamide derivatives and can be extrapolated to the synthesis of analogs of this compound.
Modifications to the benzoic acid ring are typically achieved by starting with an appropriately substituted benzoic acid derivative, which is then carried through the sulfonylation and amination sequence. Alternatively, functional groups can be introduced on the this compound scaffold, although this can be more challenging due to potential side reactions.
The table below provides examples of substituent variations on the benzoic acid ring of sulfamoyl benzoic acid analogs.
| Substituent on Benzoic Acid Ring | Position of Substitution | Reference |
| Methoxy | para to carboxyl group | nih.gov |
| Bromo | para to carboxyl group | nih.gov |
| Fluoro | meta to carboxyl group | nih.gov |
| Chloro | meta to carboxyl group | nih.gov |
| Bromo | meta to carboxyl group | nih.gov |
The data in this table is derived from studies on analogs and illustrates the types of modifications that can be made to the benzoic acid ring.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[ethyl(phenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-2-16(13-8-4-3-5-9-13)21(19,20)14-10-6-7-12(11-14)15(17)18/h3-11H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRQFMPFEUTMTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Synthesis and Derivatization of Analogs of 3-[Ethyl(phenyl)sulfamoyl]benzoic acid
Chemical Derivatization of the Carboxylic Acid Group (e.g., Esterification)
The carboxylic acid group is a versatile functional group that can be converted into a variety of derivatives. Esterification, the conversion of the carboxylic acid to an ester, is a common and important transformation for compounds like this compound. This derivatization can alter the compound's physical and chemical properties, such as solubility and reactivity.
One of the most common methods for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.netyoutube.com The reaction is reversible, and to drive it towards the formation of the ester, the water formed as a byproduct is typically removed. youtube.comgoogle.com For instance, the esterification of a benzoic acid derivative with an alcohol like ethanol would produce the corresponding ethyl ester. youtube.com
Another effective method for the esterification of benzoic acids, particularly with phenols, is the Mitsunobu reaction. researchgate.net This reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to facilitate the formation of the ester under mild conditions. researchgate.net This method is often successful when other methods, like the Steglich esterification, provide lower yields. researchgate.net
The choice of alcohol and reaction conditions can be tailored to produce a wide range of esters. For example, reacting this compound with various linear or branched alcohols can yield esters with different alkoxy groups. google.com The synthesis of various sulfamoyl benzoic acid analogues often involves the use of an ester form of the molecule, such as an ethyl ester, which is then reacted with other compounds to build more complex structures. nih.gov
| Reaction Type | Reagents | Typical Conditions | Product |
| Fischer-Speier Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Reflux, removal of water | Ethyl 3-[Ethyl(phenyl)sulfamoyl]benzoate |
| Mitsunobu Reaction | Alcohol (e.g., Phenol), PPh₃, DIAD/DEAD | Anhydrous solvent (e.g., THF), room temperature | Phenyl 3-[Ethyl(phenyl)sulfamoyl]benzoate |
Optimization of Reaction Conditions and Yield for this compound Synthesis
The efficient synthesis of this compound requires careful optimization of reaction conditions to maximize yield and purity. The synthesis typically involves the reaction of a benzoic acid derivative with an appropriate sulfonyl chloride or the reaction of a sulfamoyl derivative with a benzoic acid precursor. Key parameters that are often optimized include the choice of solvent, catalyst, temperature, and reaction time.
In the synthesis of related benzoic acid derivatives, the choice of solvent has been shown to be critical. For example, in some reactions, solvents like ethanol provided the desired product smoothly, whereas solvents such as 1,4-dioxane, toluene (B28343), DMF, and CH₂Cl₂ did not lead to good yields. researchgate.net The reaction temperature and the type of catalyst are also crucial. Acidic catalysts are often employed, and their efficacy can vary. researchgate.net
A general approach to optimization involves systematically varying one reaction parameter while keeping others constant to determine its effect on the yield. The table below illustrates a hypothetical optimization study for a key synthetic step.
| Entry | Solvent | Catalyst | Temperature (°C) | Yield (%) |
| 1 | Toluene | None | 80 | 25 |
| 2 | DMF | Pyridine | 80 | 45 |
| 3 | Ethanol | H₂SO₄ | Reflux | 70 |
| 4 | 1,4-Dioxane | TsOH | 100 | 55 |
| 5 | Ethanol | TsOH | Reflux | 78 |
This table represents a generalized example of reaction optimization based on common findings in the synthesis of benzoic acid derivatives.
Purification Techniques for Isolation of this compound and its Derivatives
After synthesis, the crude product containing this compound or its derivatives must be purified to remove unreacted starting materials, byproducts, and catalysts. Several standard laboratory techniques are employed for this purpose.
Recrystallization is a common and effective method for purifying solid compounds. google.comgoogle.com This technique relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures. The crude product is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. For benzoic acid derivatives, solvents such as methanol/water or glacial acetic acid have been used effectively. google.com
Liquid-liquid extraction is used to separate the product from the reaction mixture based on its solubility in two immiscible liquid phases, typically an aqueous phase and an organic phase. oc-praktikum.de For example, after acidifying the reaction mixture, the benzoic acid product can be extracted into an organic solvent like tert-butyl methyl ether. oc-praktikum.de The organic layer can then be washed with water to remove water-soluble impurities.
Chromatography is a powerful purification technique used to separate components of a mixture. For derivatives of this compound, silica gel chromatography is often employed. researchgate.net The crude mixture is loaded onto a column packed with silica gel, and a solvent or a mixture of solvents (the eluent) is passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the silica gel and the eluent, allowing for their separation.
Distillation can be used for the purification of liquid derivatives or, in some cases, for the removal of volatile impurities from a solid product. google.com For non-volatile compounds like benzoic acid, distillation is less common than recrystallization but can be effective for purifying precursors or certain derivatives. google.com
The choice of purification method depends on the physical state of the compound (solid or liquid), its stability, and the nature of the impurities. Often, a combination of these techniques is required to achieve the desired level of purity.
| Technique | Principle | Application Example |
| Recrystallization | Differential solubility at varying temperatures. | Purifying crude solid product from a methanol/water mixture. google.com |
| Extraction | Differential solubility in immiscible liquids. | Separating the product from an aqueous reaction mixture using an organic solvent. oc-praktikum.de |
| Column Chromatography | Differential adsorption on a stationary phase. | Isolating the product from byproducts using a silica gel column. researchgate.net |
| Distillation | Differences in boiling points. | Removing volatile solvents or purifying liquid precursors. google.com |
Advanced Spectroscopic and Structural Elucidation
Spectroscopic Characterization Techniques for 3-[Ethyl(phenyl)sulfamoyl]benzoic acid
Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, techniques like NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy provide detailed information about the connectivity of atoms, the functional groups present, the molecular weight, and the electronic properties of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for each non-equivalent proton. The ethyl group protons would appear as a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, due to spin-spin coupling. The protons on the two aromatic rings would resonate in the downfield region (typically 7.0-8.5 ppm). The substitution pattern on the benzoic acid ring (meta-substitution) would lead to a complex splitting pattern for its four protons. The five protons of the N-phenyl ring would also show characteristic multiplets. The most downfield signal would likely be the acidic proton of the carboxylic acid group (-COOH), which often appears as a broad singlet. rsc.org
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments in the molecule. Key expected signals include those for the carbonyl carbon of the carboxylic acid (around 166-172 ppm), the aromatic carbons (typically 120-140 ppm), and the aliphatic carbons of the ethyl group. The methylene carbon would be expected around 40-50 ppm, and the methyl carbon would be the most upfield signal, around 10-20 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: These are estimated values based on typical chemical shifts for similar functional groups and structures.
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | > 10.0 (broad singlet) | ~167 |
| Aromatic (Benzoic Acid Ring) | 7.5 - 8.5 (multiplets) | 128 - 140 |
| Aromatic (N-Phenyl Ring) | 7.0 - 7.5 (multiplets) | 125 - 142 |
| Ethyl (-CH₂-) | 3.5 - 4.0 (quartet) | ~45 |
| Ethyl (-CH₃) | 1.0 - 1.5 (triplet) | ~14 |
Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net
The IR spectrum of this compound would be expected to display several characteristic absorption bands. The carboxylic acid group would produce a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O (carbonyl) stretching band around 1700 cm⁻¹. The sulfonamide group is characterized by two strong asymmetric and symmetric stretching vibrations of the S=O bonds, typically found in the regions of 1350-1315 cm⁻¹ and 1165-1145 cm⁻¹, respectively. jst.go.jp Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would cause several peaks in the 1600-1450 cm⁻¹ region.
Table 2: Expected IR Absorption Bands for this compound Note: These are characteristic frequency ranges for the specified functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid | C=O stretch | ~1700 | Strong |
| Sulfonamide | S=O asymmetric stretch | 1350 - 1315 | Strong |
| Sulfonamide | S=O symmetric stretch | 1165 - 1145 | Strong |
| Aromatic | C-H stretch | > 3000 | Medium-Weak |
| Aromatic | C=C stretch | 1600 - 1450 | Medium-Weak |
| Alkane (Ethyl) | C-H stretch | 2850 - 2960 | Medium |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (C₁₅H₁₅NO₄S), the molecular weight is 305.35 g/mol . In an MS experiment, a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ at m/z 305 or 306, respectively, would be expected. The fragmentation of aromatic sulfonamides is complex. nih.gov Common fragmentation pathways for this molecule could involve the cleavage of the S-N bond, the C-S bond, and losses of small molecules like SO₂ (a loss of 64 amu). nih.govresearchgate.net The loss of the ethyl group (loss of 29 amu) or the carboxylic acid group (loss of 45 amu) are also plausible fragmentation pathways. libretexts.org
Table 3: Predicted Mass Spectrometry Data for this compound Note: Fragmentation is complex and these represent plausible major ions.
| Ion | m/z (predicted) | Possible Identity |
|---|---|---|
| [M+H]⁺ | 306 | Protonated Molecule |
| [M]⁺ | 305 | Molecular Ion |
| [M-C₂H₅]⁺ | 276 | Loss of ethyl group |
| [M-COOH]⁺ | 260 | Loss of carboxyl group |
| [M-SO₂]⁺ | 241 | Loss of sulfur dioxide |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. Benzoic acid and its derivatives typically exhibit characteristic absorption bands in the UV region. researchgate.net For benzoic acid itself, two main absorption bands are observed around 230 nm and 270-280 nm. rsc.org These absorptions are due to π → π* transitions within the aromatic ring and the carbonyl group. The presence of the sulfamoylphenyl group as a substituent on the benzoic acid ring would be expected to cause shifts in the positions (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths) and intensities of these absorption bands. The exact positions of the absorption maxima (λₘₐₓ) would depend on the solvent used and the pH of the solution, as the protonation state of the carboxylic acid group affects the electronic structure. rsc.org
Crystallographic Studies for Solid-State Structural Determination of this compound and its Complexes
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. A crystallographic study of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming its molecular conformation.
While no specific crystal structure data for this compound or its complexes are available in the searched literature, studies on related aromatic sulfonamides reveal common structural features. researchgate.netkcl.ac.uk It would be expected that the geometry around the sulfur atom is tetrahedral. In the solid state, the molecules would likely engage in intermolecular hydrogen bonding, particularly involving the carboxylic acid groups, which often form dimeric structures. The relative orientation of the two aromatic rings would also be a key structural feature determined by such a study.
Application of Other Advanced Analytical Methods in Characterization Research (e.g., ICP-OES)
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a highly sensitive technique used for determining the elemental composition of a sample. uni-saarland.de While primarily used for trace metal analysis, it can also be adapted for the analysis of non-metals in organic compounds. rsc.orgresearchgate.netrsc.org
In the context of characterizing this compound, ICP-OES would not be a primary tool for structural elucidation. However, it could be employed for quantitative elemental analysis to confirm the empirical formula of a synthesized batch. After complete digestion of the organic compound, ICP-OES could accurately quantify the amount of sulfur present, providing a verification of the compound's purity and composition. It could also be used to detect and quantify any trace metal impurities that may be present from the synthesis process. To date, no specific research applying ICP-OES to the analysis of this particular compound has been found.
Computational and Theoretical Chemistry Studies
Molecular Docking and Simulation Studies of 3-[Ethyl(phenyl)sulfamoyl]benzoic acid with Biological Receptors
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. For this compound, these studies are crucial for identifying potential biological receptors and elucidating the structural basis of its activity. While specific docking studies on this exact molecule are not extensively detailed in the available literature, research on closely related sulfamoyl benzoic acid (SBA) analogues provides a strong predictive framework for its potential interactions. nih.govnih.gov For instance, studies on SBA analogues as agonists for the Lysophosphatidic acid (LPA) receptors, or as inhibitors for enzymes like α-glucosidase, α-amylase, and ERAP2, highlight the therapeutic potential of this chemical class. nih.govresearchgate.net
The binding mode of this compound within a protein's active site is determined by a variety of non-covalent interactions. nih.gov The molecule's distinct functional groups—the carboxylic acid, the sulfonamide, and the phenyl and ethyl groups—dictate its interaction profile.
Carboxylic Acid Group: This group is a primary site for forming strong hydrogen bonds and ionic interactions. The negatively charged carboxylate can interact favorably with positively charged amino acid residues such as Arginine (Arg) and Lysine (Lys) in a receptor's binding pocket.
Sulfonamide Group: The oxygen atoms of the sulfonyl moiety are potent hydrogen bond acceptors, while the nitrogen-hydrogen bond can act as a hydrogen bond donor.
Phenyl Rings: The two aromatic rings (one from the benzoic acid core and the other attached to the sulfonamide nitrogen) can engage in hydrophobic and π-stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). nih.gov
Ethyl Group: This aliphatic group contributes to hydrophobic (van der Waals) interactions, helping to anchor the ligand in non-polar regions of the binding site.
Docking simulations for related compounds, such as inhibitors of steroid sulfatase (STS), have shown that these types of interactions, including hydrogen bonds, π-sulfur, π-alkyl, and alkyl interactions, are critical for stabilizing the ligand-enzyme complex. researchgate.net
| Functional Group of Ligand | Potential Interacting Amino Acid Residue(s) | Primary Interaction Type |
|---|---|---|
| Carboxylic Acid (-COOH) | Arginine (Arg), Lysine (Lys), Histidine (His) | Hydrogen Bond, Ionic Interaction |
| Sulfonyl (-SO2-) | Serine (Ser), Threonine (Thr), Asparagine (Asn) | Hydrogen Bond (Acceptor) |
| Phenyl Rings | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | π-π Stacking, Hydrophobic Interaction |
| Ethyl Group (-CH2CH3) | Leucine (Leu), Isoleucine (Ile), Valine (Val) | Hydrophobic (van der Waals) Interaction |
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling of this compound
Quantum chemical calculations, often employing Density Functional Theory (DFT), provide a detailed understanding of a molecule's electronic properties, which are fundamental to its reactivity. nih.govresearchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. physchemres.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. mdpi.com
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This indicates a higher propensity to engage in chemical reactions. Conversely, a large HOMO-LUMO gap implies higher stability and lower chemical reactivity. mdpi.com For this compound, the distribution of these orbitals would likely show the HOMO localized on the electron-rich phenyl rings, while the LUMO might be distributed over the electron-withdrawing carboxylic acid and sulfonyl groups.
| HOMO-LUMO Energy Gap | Implication for the Molecule |
|---|---|
| Small | High chemical reactivity, low kinetic stability, easily excitable. |
| Large | Low chemical reactivity, high kinetic stability, resists electronic excitation. |
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface. researchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species and for identifying sites susceptible to electrophilic and nucleophilic attack. wuxiapptec.comresearchgate.net
On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are likely sites for electrophilic attack. For this compound, these would be found around the oxygen atoms of the carboxylic acid and sulfonyl groups. Regions of positive electrostatic potential (colored blue) are electron-poor and represent sites for nucleophilic attack. wuxiapptec.com The most positive region would be located on the acidic hydrogen of the carboxylic acid group. Green areas represent regions of neutral potential. researchgate.net This mapping provides a visual guide to the molecule's reactive behavior. ucsb.edu
| Color on MEP Map | Electrostatic Potential | Predicted Reactivity |
|---|---|---|
| Red | Negative (Electron-Rich) | Site for electrophilic attack; H-bond acceptor region. |
| Blue | Positive (Electron-Poor) | Site for nucleophilic attack; H-bond donor region. |
| Green | Neutral / Near-Zero | Likely hydrophobic/non-polar interaction region. |
In Silico Approaches for Synthetic Pathway Prediction (e.g., Retrosynthesis AI)
Modern synthetic chemistry is increasingly leveraging artificial intelligence to predict viable synthetic routes for complex molecules. engineering.org.cn Retrosynthesis AI tools use machine learning models, often trained on vast databases of known chemical reactions, to work backward from a target molecule to simpler, commercially available starting materials. researchgate.netnih.gov
This process involves recursively breaking down the target molecule, this compound, into precursor molecules through a series of logical "disconnections" that correspond to known chemical reactions. nih.gov For example, an AI might propose a retrosynthetic step that disconnects the sulfonamide bond, suggesting a reaction between a benzoic acid derivative containing a sulfonyl chloride and N-ethylaniline. Another step might involve the formation of the benzoic acid from a toluene (B28343) precursor. The AI evaluates multiple potential pathways and scores them based on factors like reaction feasibility, step count, and the availability of starting materials. arxiv.org This in silico approach can accelerate the design of efficient and novel synthetic strategies, saving significant time and resources in the laboratory. engineering.org.cnresearchgate.net
Predictive Molecular Descriptors in Structure-Activity Relationship Studies (e.g., LogP, TPSA, Rotatable Bonds)
In the field of computational and theoretical chemistry, predictive molecular descriptors are essential tools for understanding the potential biological activity and pharmacokinetic properties of a compound. For this compound, key descriptors such as the logarithm of the partition coefficient (LogP), topological polar surface area (TPSA), and the number of rotatable bonds provide valuable insights into its behavior in biological systems. These descriptors are frequently employed in quantitative structure-activity relationship (QSAR) studies to correlate a molecule's physicochemical properties with its biological activity.
Detailed Research Findings
Computational analyses of this compound and related compounds have highlighted the significance of these descriptors in predicting their biological interactions.
LogP (Lipophilicity): The predicted partition coefficient (XlogP) for this compound is approximately 2.5. uni.lu This value indicates a moderate level of lipophilicity, suggesting that the compound can effectively partition between aqueous and lipid environments. Lipophilicity is a critical factor in determining a drug's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. In QSAR studies of related benzenesulfonamide (B165840) derivatives, lipophilicity has often been shown to have a significant correlation with biological activity, influencing both pharmacokinetic and pharmacodynamic properties.
Topological Polar Surface Area (TPSA): The TPSA is a measure of the surface area of a molecule that arises from polar atoms, primarily oxygen and nitrogen, and their attached hydrogens. It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. For a structurally similar isomer, 2-[(3-Ethylphenyl)sulfamoyl]benzoic acid, the calculated TPSA is 91.9 Ų. nih.gov This value suggests that this compound likely has good oral bioavailability. In studies of sulfamoyl benzoic acid analogues, the TPSA is a key parameter in assessing their potential as orally administered therapeutic agents. nih.govnih.gov
Rotatable Bonds: The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. A higher number of rotatable bonds can allow a molecule to adopt various conformations to fit into a binding site, but it can also be associated with a decrease in bioavailability due to an entropic penalty upon binding. For the closely related isomer, 2-[(3-Ethylphenyl)sulfamoyl]benzoic acid, there are 5 rotatable bonds. nih.gov QSAR studies on some classes of benzenesulfonamide derivatives have indicated that a more rigid structure, characterized by a lower number of rotatable bonds, can be associated with higher potency. nih.gov The flexibility of this compound would therefore be a significant consideration in any structure-activity relationship analysis.
These molecular descriptors are foundational in the computational assessment of drug candidates. For this compound, the balance of moderate lipophilicity, a TPSA value conducive to oral absorption, and a degree of conformational flexibility suggests a compound with the potential for favorable pharmacokinetic properties. The interplay of these characteristics is central to understanding its structure-activity relationship and guiding the design of new analogues with improved biological profiles. nih.govnih.gov
Data Tables
| Molecular Descriptor | Predicted Value | Significance in SAR |
|---|---|---|
| LogP (XlogP) | 2.5 uni.lu | Indicates moderate lipophilicity, influencing membrane permeability and binding to hydrophobic targets. |
| Topological Polar Surface Area (TPSA) | ~91.9 Ų (based on a close structural isomer) nih.gov | Predicts oral bioavailability and ability to cross biological membranes. |
| Rotatable Bonds | ~5 (based on a close structural isomer) nih.gov | Measures molecular flexibility, which can impact receptor binding and bioavailability. |
Pharmacological and Biological Research Applications
Enzyme Inhibition Potentials of 3-[Ethyl(phenyl)sulfamoyl]benzoic acid and its Analogs
Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from cell membranes, which is a precursor for pro-inflammatory eicosanoids like prostaglandins (B1171923) and leukotrienes. Consequently, inhibitors of cPLA2α are of significant interest in the development of novel anti-inflammatory therapies.
Research into the inhibitory potential of N,N-disubstituted 4-sulfamoylbenzoic acid derivatives has identified them as a class of cPLA2α inhibitors. While direct and extensive studies on this compound are not widely documented in readily available literature, research on analogous structures provides insight into the structure-activity relationships of this compound class. For instance, a ligand-based virtual screening approach successfully identified an N,N-disubstituted 4-sulfamoylbenzoic acid derivative as a micromolar inhibitor of cPLA2α.
Subsequent structural modifications of these initial hits aimed to enhance their enzyme inhibitory potency. These studies explored the replacement of substituents on the sulfonamide nitrogen with various moieties, including naphthyl, naphthylmethyl, indolylalkyl, and differently substituted phenyl groups. It was observed that significant structural convergence towards potent, known benzhydrylindole-substituted benzoic acid derivatives, which served as templates, was necessary to achieve submicolar IC50 values against cPLA2α. For example, introducing a chlorine atom at the 4-position of the phenyl residue increased the inhibitory potency by a factor of three. The most potent compounds developed from these structural variations were indole (B1671886) derivatives, which showed submicolar activity.
The general findings suggest that the sulfamoyl benzoic acid scaffold is a viable starting point for cPLA2α inhibitors, but potency is highly dependent on the nature of the substituents on the sulfonamide nitrogen.
Cyclooxygenase (COX) enzymes are key to the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation and pain. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in protecting the stomach lining, while COX-2 is inducible and is primarily involved in the inflammatory response. Selective COX-2 inhibitors were developed to provide anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.
The inhibitory mechanisms of COX-2 are complex and can vary between different classes of inhibitors. Some inhibitors act via simple competitive binding, while others exhibit slow-binding or irreversible inhibition. A notable class of selective COX-2 inhibitors are the diarylheterocyclic compounds.
While specific studies detailing the inhibitory mechanism of this compound on COX-2 are not prominent in the reviewed literature, the structural features of some COX-2 inhibitors are relevant. For instance, the binding of certain acidic non-steroidal anti-inflammatory drugs (NSAIDs) to the COX-2 active site involves interactions with key amino acid residues. Crystallographic studies have shown that the carboxylate group of diclofenac, for example, forms hydrogen bonds with Tyrosine-385 and Serine-530 in the COX-2 active site, a binding mode that does not involve the previously assumed salt bridge with Arginine-120. This highlights that various binding orientations are possible for acidic NSAIDs within the COX active site. Given that this compound also possesses a benzoic acid moiety, its potential interaction with the COX-2 active site could involve similar hydrogen bonding patterns.
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. In humans, there are 15 different CA isoforms, which are involved in a wide range of physiological processes, including acid-base balance, electrolyte secretion, and biosynthetic reactions. Inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.
Sulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs). Research into the development of potent and selective CAIs has explored various modifications of the sulfonamide scaffold. A study focused on developing new benzoylthioureido derivatives, based on the structure of the ureido-based CA inhibitor SLC-0111, assessed their inhibitory activity against four human CA isoforms: hCA I, hCA II, hCA IX, and hCA XII. The results indicated that the inhibitory activity was highly dependent on the nature of the zinc-binding group (ZBG). Derivatives featuring the conventional sulfamoyl group were found to be the most potent inhibitors among the tested compounds.
| Compound Class | Target Isoforms | General Findings |
| Benzoylthioureido derivatives with sulfamoyl group | hCA I, hCA II, hCA IX, hCA XII | Sulfamoyl derivatives were the most potent inhibitors, with significant activity against hCA I. |
| N-{2-[4-(aminosulfonyl)phenyl]ethyl substituted phenyl-1H-pyrazole carboxamides | hCA I, hCA II, hCA IX, hCA XII | Substitution patterns on the phenyl ring influenced isoform selectivity and inhibitory potency. |
Receptor Modulation and Ligand-Receptor Interactions
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors. There are three main subtypes: PPARα, PPARγ, and PPARβ/δ. These receptors play crucial roles in regulating energy homeostasis, glucose and lipid metabolism, and inflammation. Agonists of PPARs are used therapeutically for conditions like dyslipidemia and type 2 diabetes.
PPARs are activated by a variety of natural lipid-derived ligands and synthetic compounds. Upon activation by an agonist, the PPAR forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the regulation of gene transcription.
While there is no direct evidence in the reviewed literature of this compound acting as a PPAR agonist, the structural characteristics of some known PPAR modulators are noteworthy. For example, certain benzoic acid derivatives have been explored as receptor modulators. The discovery of new PPAR modulators is an active area of research, with a focus on developing compounds with improved efficacy and safety profiles. The acidic benzoic acid moiety and the lipophilic ethyl(phenyl)sulfamoyl group of this compound could potentially allow it to interact with the ligand-binding pocket of PPARs, but this would require specific experimental validation.
| PPAR Subtype | Primary Functions |
| PPARα | Reduces triglyceride levels, regulates energy homeostasis. |
| PPARγ | Enhances insulin (B600854) sensitivity and glucose metabolism. |
| PPARβ/δ | Enhances fatty acid metabolism. |
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a central role in a multitude of physiological processes, including the regulation of inflammation. Many pro-inflammatory pathways are initiated by the activation of GPCRs by chemoattractants, leading to the recruitment and activation of immune cells. Conversely, some GPCRs are involved in anti-inflammatory and pro-resolving pathways, which are activated by lipid mediators such as lipoxins and resolvins.
The modulation of GPCRs involved in inflammatory pathways is a key strategy for the development of anti-inflammatory drugs. While specific studies on the interaction of this compound with inflammatory GPCRs are not detailed in the available literature, research on structurally related sulfamoyl benzoic acid analogues has shown significant activity at certain GPCRs.
For instance, a study on sulfamoyl benzoic acid (SBA) analogues designed as isosteres of a known lysophosphatidic acid (LPA) receptor ligand led to the discovery of potent and specific agonists for the LPA2 receptor, which is a GPCR. One of the synthesized SBA analogues demonstrated subnanomolar agonist activity, highlighting the potential of this chemical scaffold to interact with GPCRs. Although the specific compound of interest in this article was not part of that study, the findings suggest that the sulfamoyl benzoic acid core can be a pharmacophore for GPCR modulation. The ethyl and phenyl substituents on the sulfonamide nitrogen would be critical in determining the affinity and selectivity for specific GPCR subtypes.
| Receptor Family | Role in Inflammation |
| Chemoattractant Receptors | Mediate chemotaxis of immune cells to sites of inflammation. |
| Lipid Mediator Receptors (e.g., for lipoxins, resolvins) | Transduce anti-inflammatory and pro-resolving signals. |
| Lysophosphatidic Acid (LPA) Receptors | Involved in various cellular processes, with LPA2 showing anti-apoptotic effects. |
Lysophosphatidic Acid Receptor 2 (LPA2) Specific Agonism
Recent pharmacological research has identified sulfamoyl benzoic acid (SBA) analogues as potent and specific agonists for the Lysophosphatidic Acid Receptor 2 (LPA2). LPA2 is a G protein-coupled receptor (GPCR) that mediates crucial cellular processes, including anti-apoptotic signaling and the protection of mucosal barriers in the gut. nih.govnih.gov The development of specific agonists for this receptor is of significant interest for potential therapeutic applications, particularly in mitigating cell death induced by factors like ionizing radiation. nih.govsigmaaldrich.com
Through medicinal chemistry approaches, guided by computational modeling, researchers have synthesized and characterized a series of SBA analogues, demonstrating their high affinity and specificity for the LPA2 receptor. nih.gov These studies involved isosteric replacement of atoms in a parent compound to enhance potency and selectivity. nih.gov The pharmacological activity of these analogues was assessed by quantifying the mobilization of intracellular Ca2+, a key event following LPA receptor activation. nih.gov
One of the most potent compounds identified is 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid, which exhibited picomolar activity. nih.gov This analogue proved to be a specific agonist for LPA2, showing no detectable agonist or antagonist activity at other related LPA receptors (LPA1, LPA3, LPA4, LPA5) at concentrations up to 10 μM. nih.gov The research highlights a structure-activity relationship where factors like the length of the carbon linker between the benzoic acid and tail group significantly influence potency. nih.gov
Table 1: LPA Receptor Agonist Activity of Selected Sulfamoyl Benzoic Acid (SBA) Analogues nih.gov
| Compound | LPA2 EC50 (μM) | Other LPA Receptors (LPA1, 3, 4, 5) Activity |
| Analogue with 3-carbon linker | ~ 2 | No detectable effect up to 10 μM |
| Analogue with 4-carbon linker | 0.091 ± 0.021 | No detectable effect up to 10 μM |
| Analogue with 5-carbon linker | 0.231 ± 0.076 | No detectable effect up to 10 μM |
| 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid (Compound 11d) | 0.00000506 | No detectable effect up to 10 μM |
Modulation of Cellular Biochemical Pathways by this compound Derivatives
As of the current body of scientific literature, no specific research studies have been published that investigate the direct influence of this compound or its close sulfamoyl benzoic acid analogues on the ubiquitin-proteasome and autophagy-lysosome protein degradation pathways.
Currently, there is no available research data detailing the specific role of this compound or its direct derivatives in the regulation of lipid metabolism.
Antimicrobial Efficacy Assessments of this compound and Related Structures
The broader class of benzoic acid and sulfonamide derivatives has been a subject of investigation for antimicrobial properties. While data on this compound itself is not available, studies on structurally related compounds provide insight into the potential antimicrobial efficacy of this chemical family. Research has shown that certain N-acyl-α-amino acid derivatives bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety exhibit antimicrobial activity, particularly against Gram-positive bacteria.
For instance, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and its corresponding 1,3-oxazol-5(4H)-one derivative have demonstrated inhibitory effects against strains like Staphylococcus aureus and Bacillus subtilis. The antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 2: Antimicrobial Activity (MIC in µg/mL) of Structurally Related Sulfamoyl Benzoic Acid Derivatives
| Compound | Staphylococcus aureus | Bacillus subtilis | Candida albicans |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | 250 | 250 | >500 |
| 2-(4-((4-chlorophenyl)sulfonyl)phenyl)-4-isopropyl-1,3-oxazol-5(4H)-one | 125 | 125 | >500 |
| 1-({4-[(4-chlorophenyl)sulfonyl]phenyl}carbonyl)amino-3-methyl-1-oxobutan-2-yl acetate | >500 | >500 | >500 |
| 2-(4-((4-chlorophenyl)sulfonyl)phenyl)-4-isopropyl-5-phenyl-1,3-oxazole | 500 | 500 | 250 |
Structure Activity Relationship Sar Investigations
Systematic Elucidation of Structural Determinants for Biological Activities
The systematic exploration of the SAR for 3-[Ethyl(phenyl)sulfamoyl]benzoic acid derivatives involves analyzing the core components of the molecule: the benzoic acid moiety, the central sulfamoyl linkage, and the N-substituted ethyl and phenyl groups. Computational molecular network analysis is a method used to organize screening hits based on various local structure-activity relationships. nih.gov This allows researchers to identify SAR pathways that lead from active compounds to key structures, helping to select hits for further analysis and optimization. nih.gov
The core scaffold, a sulfamoyl benzoic acid, is crucial for the activity observed in many of its derivatives. The benzoic acid portion often serves as a key interaction point, for instance, by forming hydrogen bonds or ionic interactions with receptor sites. The acidity and electronic properties of the benzoic acid ring can be modulated by substituents, which in turn influences binding affinity. researchgate.netunamur.be The sulfonamide group acts as a rigid linker and its geometry is critical. The nitrogen atom and the two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, contributing significantly to the binding energy.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR models can predict the activity of novel, unsynthesized analogs, thereby guiding drug design and prioritizing synthetic efforts. nih.gov
Developing a QSAR model involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial atomic charges), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). For instance, a QSAR study on inhibitors of AP-1 and NF-kappa B mediated gene expression used quantum chemical parameters like the Kier and Hall index, information content, YZ Shadow, and maximum and minimum partial charges for a nitrogen atom. nih.gov
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or machine learning algorithms like support vector machines (SVM) are employed to build a model that correlates these descriptors with the observed biological activity. nih.govnih.gov The robustness and predictive power of the resulting QSAR model are rigorously validated using internal and external test sets of compounds. For example, a robust QSAR model for antibacterial sulfonamides was confirmed using Y-Randomization tests, where the dependent variable vector is randomly shuffled to ensure the model's stability. Such models provide valuable insights into the key structural features required for high potency and can be used to screen virtual libraries of compounds before committing to their chemical synthesis.
Impact of Substituent Variations on the Sulfamoyl and Benzoic Acid Moieties on Potency and Selectivity
Modifying the substituents on both the sulfamoyl and benzoic acid parts of the this compound scaffold has a profound impact on the resulting compound's potency and selectivity.
Sulfamoyl Moiety Variations: The nature of the groups attached to the sulfonamide nitrogen is a critical determinant of biological activity. In a series of sulfamoyl-benzamides, replacing the ethyl and phenyl groups with other substituents led to significant variations in inhibitory potential against human nucleoside triphosphate diphosphohydrolases (h-NTPDases). For example, substituting the N-phenyl group with an N-cyclopropyl ring resulted in a compound with potent activity against the h-NTPDase3 isoform. nih.gov In contrast, a morpholine ring substituent at the same position was devoid of significant inhibitory potential. nih.gov This highlights the importance of the size, shape, and electronic nature of the substituent at this position for selective enzyme inhibition. Computational docking analyses often support these experimental findings, rationalizing the observed SAR by detailing the specific interactions within the ligand-binding pocket. nih.gov
Benzoic Acid Moiety Variations: The substitution pattern on the benzoic acid ring also plays a crucial role in modulating activity. The position and electronic nature of substituents can influence the pKa of the carboxylic acid group, which can be critical for interaction with the target protein. unamur.besemanticscholar.org Electron-withdrawing groups (EWGs) generally increase the acidity of the benzoic acid, while electron-donating groups (EDGs) decrease it, which can affect binding affinity. researchgate.net For example, studies on rhodium-catalyzed C-H activation of substituted benzoic acids have shown that the presence and position of groups like methoxy (an EDG) can significantly influence regioselectivity and reactivity, demonstrating the electronic impact of such substituents. mdpi.com In a series of sulfamoyl-benzamides, the addition of a chloro group to the benzoic acid ring, as seen in 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid, produced a highly potent and selective inhibitor of h-NTPDase8. nih.gov
The interplay between substituents on both moieties is complex, and optimization often requires a multi-parameter approach to achieve the desired balance of potency, selectivity, and other pharmacological properties.
Table 1: Effect of Substituent Variation on Biological Activity of Sulfamoyl Benzoic Acid Derivatives
| Parent Compound | Substituent Variation | Modification Site | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| 3-(Sulfamoyl)benzoic acid | N-cyclopropyl | Sulfamoyl Moiety | Favorable for h-NTPDase3 inhibition | nih.gov |
| 3-(Sulfamoyl)benzoic acid | N-morpholine | Sulfamoyl Moiety | Devoid of considerable inhibitory potential | nih.gov |
| 3-(Sulfamoyl)benzoic acid | 2-chloro | Benzoic Acid Moiety | Potent and selective inhibition of h-NTPDase8 (in combination with N-cyclopropyl) | nih.gov |
| Benzoic Acid | meta-OMe | Benzoic Acid Moiety | Poor regioselectivity in C-H activation reactions | mdpi.com |
| Benzoic Acid | EWG (e.g., -NO2) | Benzoic Acid Moiety | Increases acidity | researchgate.net |
Preclinical Pharmacokinetic and Metabolic Studies
In Vitro Metabolic Stability and Metabolite Identification of 3-[Ethyl(phenyl)sulfamoyl]benzoic acid Analogues
In vitro metabolic studies are essential for determining the intrinsic susceptibility of a compound to enzymatic degradation. For analogues of this compound, these investigations typically involve incubation with liver microsomes or hepatocytes from various preclinical species (e.g., rat, dog, monkey) and human-derived preparations to identify potential species differences in metabolism. researchgate.net
The biotransformation of sulfonamides is generally extensive and can be categorized into Phase I oxidative reactions and Phase II conjugation reactions. researchgate.netnih.gov
Phase I metabolism of sulfonamide-containing compounds is primarily mediated by the Cytochrome P450 (CYP450) superfamily of enzymes. arizona.eduresearchgate.netnih.gov For a molecule like this compound, several oxidative pathways are plausible:
Aromatic Hydroxylation: The phenyl ring attached to the sulfonamide nitrogen and the benzoic acid ring are potential sites for hydroxylation. This is a common metabolic route for aromatic compounds.
N-dealkylation: The ethyl group on the sulfonamide nitrogen can be removed, leading to the formation of a primary amine metabolite.
Hydroxylation of the Amine Group: The central amine group in sulfonamides can undergo hydroxylation, which may trigger a cascade of further metabolic processes. arizona.eduh1.co
Studies on various sulfonamides have demonstrated that CYP450 enzymes are the main catalysts for these oxidative transformations, which serve to introduce or unmask functional groups, preparing the molecule for subsequent conjugation reactions. researchgate.neth1.co
Table 1: Predicted Phase I Metabolic Pathways for this compound Analogues
| Metabolic Pathway | Mediating Enzymes | Potential Metabolite Structure |
|---|---|---|
| Aromatic Hydroxylation | Cytochrome P450 (CYP) Isoforms | Hydroxylated phenyl or benzoic acid ring |
| N-Dealkylation | Cytochrome P450 (CYP) Isoforms | N-de-ethylated sulfonamide |
Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. nih.gov For a compound containing both a sulfonamide and a carboxylic acid group, several key pathways are expected.
Glucuronidation: This is a major conjugation pathway for many drugs. croiconference.orgallucent.com The enzyme UDP-glucuronosyltransferase (UGT) can catalyze the attachment of glucuronic acid to various functional groups. allucent.com For this compound, glucuronidation can occur at multiple sites:
Acyl Glucuronidation: The carboxylic acid group of the benzoic acid moiety can form an ester linkage with glucuronic acid. This is a well-established pathway for benzoic acid itself. nih.gov
N-Glucuronidation: The sulfonamide nitrogen is also a potential site for the attachment of glucuronic acid. croiconference.orgallucent.com
Acetylation: Acetylation of the sulfonamide nitrogen, catalyzed by N-acetyltransferase (NAT) enzymes, is a primary detoxification pathway for many sulfonamide antibiotics. nih.govyoutube.com
Sulfation: The attachment of a sulfate (B86663) group, mediated by sulfotransferase (SULT) enzymes, can also occur, particularly on hydroxylated metabolites formed during Phase I. nih.govyoutube.com
These conjugation reactions result in metabolites that are generally more polar, less pharmacologically active, and more readily eliminated from the body. researchgate.netyoutube.com
Table 2: Predicted Phase II Conjugation Pathways for this compound Analogues
| Conjugation Pathway | Mediating Enzymes | Site of Conjugation |
|---|---|---|
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Carboxylic acid, Sulfonamide nitrogen |
| Acetylation | N-acetyltransferases (NATs) | Sulfonamide nitrogen |
Plasma Protein Binding Characteristics in Preclinical Species
The extent to which a drug binds to plasma proteins, primarily albumin for acidic drugs, significantly influences its distribution and elimination. researchgate.netnih.gov Only the unbound (free) fraction of the drug is available to exert pharmacological effects and to be cleared by metabolic organs and the kidneys. researchgate.net
Given its acidic benzoic acid group, this compound is expected to bind to plasma proteins. nih.gov Studies on other acidic sulfonamides have shown that plasma protein binding can be extensive. Preclinical assessments would typically use methods like equilibrium dialysis or ultrafiltration to determine the percentage of the drug bound to plasma proteins in various species (e.g., mouse, rat, dog, monkey) as well as in humans. researchgate.net High protein binding can lead to a lower volume of distribution and reduced clearance, potentially prolonging the drug's half-life. nih.gov
Excretion Pathways in Preclinical Animal Models (e.g., Biliary Excretion)
The primary route of excretion for most sulfonamides and their metabolites is via the kidneys into the urine. researchgate.net Glomerular filtration, active tubular secretion, and tubular reabsorption are the key renal processes involved. researchgate.net The increased water solubility of metabolites from Phase II conjugation facilitates their urinary excretion.
While renal excretion is dominant, other routes such as biliary excretion into the feces can play a role. researchgate.net Biliary excretion is generally a minor pathway for many sulfonamides. However, it can become significant for certain metabolites, particularly glucuronide conjugates with higher molecular weights. Studies in rats have shown that while many sulfonamides are poorly excreted in bile, their glucuronide metabolites can be excreted in appreciable amounts. In preclinical animal models, the contribution of both renal and biliary pathways to the total clearance of the compound would be quantified through the analysis of urine and feces following administration.
Allometric Scaling Methodologies for Predicting Human Clearance from Preclinical Data
Allometric scaling is a mathematical method used in pharmacokinetics to predict human parameters, such as clearance (CL), from data obtained in preclinical animal species. nih.govyoutube.com The technique is based on the principle that many physiological variables, including drug clearance, scale with body weight (W) according to the power equation:
Y = aWb
Where Y is the pharmacokinetic parameter of interest (e.g., CL), 'a' is the allometric coefficient, and 'b' is the allometric exponent. nih.gov
To predict human clearance for a compound like this compound, clearance values are determined in at least three different animal species (e.g., mouse, rat, dog). A log-log plot of clearance versus body weight is then constructed, and the resulting linear regression is used to extrapolate the clearance for a 70 kg human. nih.gov
While simple allometry can be effective, particularly for drugs eliminated by renal excretion, its predictive accuracy for compounds cleared by hepatic metabolism can be poor due to interspecies differences in enzyme activity. nih.govh1.co Therefore, various correction factors, such as maximum life-span potential (MLP) or brain weight, are often incorporated into the allometric equation to improve the prediction for metabolized drugs. nih.govresearchgate.net The predictability of clearance is generally better for compounds eliminated by renal or biliary excretion compared to those cleared by metabolism. h1.co
Future Research Directions and Translational Perspectives for 3 Ethyl Phenyl Sulfamoyl Benzoic Acid
The sulfamoylbenzoic acid scaffold, including the specific compound 3-[Ethyl(phenyl)sulfamoyl]benzoic acid, represents a versatile chemical framework with demonstrated potential across various therapeutic areas. Future research is poised to build upon foundational studies to develop advanced derivatives, explore new biological applications, and leverage cutting-edge technologies to accelerate the translation of these compounds from the laboratory to clinical settings. This article outlines key future research directions and translational perspectives for this promising class of molecules.
Q & A
Q. What are the recommended synthetic routes for 3-[Ethyl(phenyl)sulfamoyl]benzoic acid in laboratory settings?
To synthesize this compound, a retrosynthetic approach using sulfonamide coupling is typically employed. A feasible route involves:
- Step 1 : Reacting 3-sulfamoylbenzoic acid with ethylphenylamine under nucleophilic substitution conditions.
- Step 2 : Optimizing reaction parameters (e.g., solvent polarity, temperature) to enhance sulfonamide bond formation.
- Validation : Monitor progress via TLC or HPLC, and confirm purity via recrystallization .
- AI-Driven Synthesis : Tools like Reaxys or Pistachio can predict reaction feasibility and identify alternative pathways using template-based relevance scoring .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>95%) by resolving unreacted intermediates .
- Spectroscopy : H/C NMR confirms the sulfonamide group (δ ~3.1 ppm for –SO–NH–) and benzoic acid backbone. Mass spectrometry (ESI-MS) validates molecular weight (e.g., [M+H] at m/z 334) .
- Crystallography : Single-crystal X-ray diffraction resolves stereoelectronic effects at the sulfamoyl moiety .
Q. What safety protocols are essential when handling this compound?
- PPE : Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.
- Ventilation : Conduct reactions in a fume hood due to potential dust/aerosol formation.
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Document incidents and consult safety data sheets (SDS) .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
- Parameter Screening : Use DOE (Design of Experiments) to test variables like solvent (DMF vs. THF), temperature (60–100°C), and catalyst (e.g., pyridine for acid scavenging).
- Intermediate Isolation : Purify the sulfamoyl intermediate via column chromatography (silica gel, ethyl acetate/hexane) to minimize side reactions .
- Kinetic Analysis : Monitor activation energy via DSC or in-situ FTIR to identify rate-limiting steps .
Q. What strategies resolve contradictory biological activity data for this compound across studies?
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time) to isolate compound-specific effects.
- Purity Verification : Cross-validate results using orthogonal techniques (e.g., LC-MS vs. bioassay) to rule out impurity-driven artifacts .
- Mechanistic Profiling : Compare enzyme inhibition (e.g., COX-2) or receptor binding (SPR assays) to contextualize divergent outcomes .
Q. What computational methods support derivative design for targeted therapeutic applications?
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity using Gaussian or Schrödinger suites.
- Docking Studies : Simulate interactions with targets like carbonic anhydrase using AutoDock Vina to prioritize derivatives .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, BBB permeability) early in design .
Data Contradiction Analysis
Case Study : Conflicting reports on enzymatic inhibition (e.g., IC variability).
- Root Cause : Differences in enzyme source (recombinant vs. tissue-extracted) or assay pH.
- Resolution : Re-test under harmonized conditions (e.g., pH 7.4 buffer, recombinant enzyme) and include positive controls (e.g., acetazolamide) .
Methodological Resources
- Synthetic Planning : Reaxys/Pistachio databases for reaction pathway validation .
- Analytical Standards : Pharmacopeial guidelines (USP) for purity thresholds .
- Safety Compliance : SDS documentation from AK Scientific .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
